
Methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate
Overview
Description
Methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate (CAS: 61898-95-1, molecular formula: C₉H₁₂Cl₂O₂) is a cyclopropane-based ester derivative widely recognized as a key intermediate in synthesizing pyrethroid insecticides, such as permethrin and cypermethrin . The compound is synthesized via microwave-assisted hydrolysis of methyl 3-(2,2,2-trichloroethyl)-2,2-dimethylcyclopropanecarboxylate, achieving a 99.6% yield under optimized conditions . It is also hydrolyzed to DV-chrysanthemic acid, a precursor in pyrethroid production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate typically involves the reaction of 3-formyl-2,2-dimethylcyclopropane-1-carboxylic acid derivatives with dichloromethane derivatives in the presence of a base. The reaction is carried out at temperatures ranging from -50°C to +50°C . Another method involves the use of triphenylphosphine in carbon tetrachloride, although this method yields moderate results .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under controlled conditions to ensure high yield and purity. The process is optimized to minimize by-products and maximize the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the dichlorovinyl group to a less oxidized state.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dichlorovinyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted cyclopropane derivatives, which can be further utilized in the synthesis of more complex organic molecules.
Scientific Research Applications
Methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate has several applications in scientific research:
Mechanism of Action
The primary mechanism of action of Methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate involves the inhibition of acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of nerve cells and eventual paralysis of the insect . This mechanism is similar to other organophosphate insecticides.
Comparison with Similar Compounds
The compound shares structural and functional similarities with several pyrethroids and related derivatives. Below is a detailed comparison:
Structural Analogues and Derivatives
Environmental Degradation
- Methyl Ester : Rapid hydrolysis in alkaline conditions to DV-chrysanthemic acid, which degrades further via microbial action .
- Permethrin/Cypermethrin: Persist in sediments due to lipophilicity; metabolites include 3-phenoxybenzoic acid (PBAcid) .
- Transfluthrin : Degrades photochemically in air but shows moderate persistence in aquatic systems .
Toxicity Profiles
- Cypermethrin : Acute Tox. 3 (H301) with neurotoxic effects; hazardous to aquatic life .
Biological Activity
Methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate, commonly known as a derivative of permethrin, is a synthetic pyrethroid insecticide characterized by its unique chemical structure and biological activity. This compound is primarily noted for its effectiveness against various insect pests while exhibiting low toxicity to mammals. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in pest control, resistance issues, and relevant case studies.
- Chemical Formula : CHClO
- Molecular Weight : 223.1 g/mol
- CAS Number : 61898-95-1
- Appearance : Clear colorless to light yellow liquid
This compound acts primarily by disrupting the normal functioning of the nervous system in insects. It targets voltage-gated sodium channels, prolonging their opening and leading to hyperexcitation and eventual paralysis of the insect. This mechanism is typical of pyrethroids, making them effective against a wide range of pest species.
Efficacy in Pest Control
Field trials and laboratory studies have demonstrated the effectiveness of this compound against various agricultural pests. For instance:
- A study conducted on alfalfa weevils showed that formulations containing type II pyrethroids (including this compound) resulted in significant mortality rates among larvae when exposed to different concentrations .
- The lethal concentration (LC) values were assessed using bioassays across several field sites in Arizona and Montana. Results indicated varying resistance levels among different pest populations, with some showing significant resistance to commonly used pyrethroids .
Resistance Issues
Resistance to pyrethroid insecticides has been a growing concern in pest management. Studies indicate that repeated use of this compound can lead to increased resistance ratios in target pest populations. For example:
Resistance Category | LC (µg/cm²) | Resistance Ratio (LC/0.013) | Times Higher than Label Rate |
---|---|---|---|
Susceptible | <0.30 | <23.08x | <0.9X |
Moderate | 0.30–1.0 | 23.08x–76.9x | 0.9X–2.9X |
High | >1.0 | >76.9x | >2.9X |
This table illustrates the resistance categories based on LC values derived from bioassay results .
Case Studies
- Alfalfa Weevil Control : In a comprehensive study involving field trials across multiple states, formulations containing type II pyrethroids were tested against alfalfa weevils. The results indicated that while some formulations were effective at lower concentrations, others failed to provide adequate control due to resistance development in local populations .
- Comparative Efficacy : Research comparing this compound with other insecticides revealed that while it was effective against certain pests like aphids and beetles, its efficacy varied significantly based on the specific pest population and environmental conditions .
Q & A
Q. Basic: What synthetic methodologies are effective for producing Methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate with high stereochemical purity?
Answer:
The synthesis typically involves cyclopropanation of precursor esters. A validated method starts with ethyl 5-chloro-3,3-dimethylpentanoate, which undergoes phenylthioetherification, oxidation, and cyclization to form the cyclopropane core (see ). Key steps include:
Cyclopropanation : Use dichloroethylene under controlled conditions (e.g., light or thermal activation) to form the dichlorovinyl group.
Stereochemical Control : Opt for chiral catalysts or enantioselective purification (e.g., chiral HPLC) to isolate the desired stereoisomer .
Yield Optimization : Adjust reaction solvents (e.g., dichloromethane) and temperatures (40–60°C) to maximize cis/trans isomer ratios.
Example Workflow :
- Sample Prep : Dissolve in acetonitrile (0.1 mg/mL).
- HPLC Conditions : 25°C, 1.0 mL/min flow rate, UV detection at 230 nm .
Q. Advanced: How can researchers address contradictions in reported toxicity data across studies?
Answer:
Discrepancies often arise from isomer ratios, impurities, or assay variability.
Resolution Strategies :
Standardize Isomer Ratios : Ensure test samples match the stereochemical composition reported (e.g., 45–55% (S)-isomer in zeta-cypermethrin) .
Toxicity Replication : Repeat assays using OECD guidelines (e.g., Acute Oral Toxicity Test Guideline 423) to harmonize methodologies .
Meta-Analysis : Cross-reference data from regulatory sources (e.g., EU Commission Regulation 790/2009) to identify consensus thresholds (e.g., H301 for acute toxicity) .
Properties
IUPAC Name |
methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12Cl2O2/c1-9(2)5(4-6(10)11)7(9)8(12)13-3/h4-5,7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJOOIMSFFIUFKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)OC)C=C(Cl)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0028113 | |
Record name | Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0028113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61898-95-1, 59897-93-7, 59897-94-8 | |
Record name | Permethrinic acid methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61898-95-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, methyl ester, (1R,3R)-rel- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059897937 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, methyl ester, (1R,3S)-rel- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059897948 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061898951 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, methyl ester, (1R,3R)-rel- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, methyl ester, (1R,3S)-rel- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0028113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.535 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Methyl trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.325 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Methyl cis-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.324 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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